molecular formula C17H16ClN5O4S B2840540 2-(4-Chlorophenyl)-6-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-4-methyl-1,2,4-triazine-3,5-dione CAS No. 477709-02-7

2-(4-Chlorophenyl)-6-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-4-methyl-1,2,4-triazine-3,5-dione

Cat. No. B2840540
CAS RN: 477709-02-7
M. Wt: 421.86
InChI Key: DAIHDBAVLGSZKU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a dioxothiolan group, a pyrazol group, and a triazine dione group. These groups could potentially confer various chemical properties to the compound, depending on their arrangement and the overall structure of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a 1,2,4-triazine ring, which is a type of heterocyclic aromatic ring that contains two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups and the conditions under which it is stored or used. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the dioxothiolan group could potentially participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, while its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Heterocyclic Compound Synthesis and Antimicrobial Activity

Research on related heterocyclic compounds, such as those involving chlorophenyl and triazine components, has shown significant antimicrobial activities. For instance, the synthesis of fused heterocyclic compounds, including pyrazolo[3,4-e]1,2,4-triazine derivatives, has been explored for their potential as antimicrobial agents against various bacterial and fungal strains. These studies highlight the chemical versatility and potential biological relevance of compounds within this chemical class (Rizk et al., 2019).

Antifungal and Antimicrobial Properties

Further investigation into triazine derivatives has revealed promising antifungal properties. A novel compound within the 1,2,4-triazole class demonstrated significant potential as an antifungal agent, underlining the therapeutic implications of such chemical structures in addressing fungal infections and their pharmacological relevance (Volkova et al., 2020).

Molecular Docking and Anticancer Activity

The synthesis and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one have also been explored, with certain compounds showing cytotoxic activities against human cancer cell lines. This research indicates the potential of these compounds in cancer therapy, supported by molecular docking studies that provide insights into their mechanism of action (El-All et al., 2016).

Antioxidant Properties

Compounds related to 1,2,4-triazines have been studied for their antioxidant properties as well, indicating the broader chemical utility and potential health applications of this class of compounds. Such studies contribute to our understanding of the chemical and biological properties of these molecules and their potential therapeutic benefits (El-Moneim et al., 2011).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound would depend on its intended use or biological activity. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

2-(4-chlorophenyl)-6-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-4-methyl-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O4S/c1-21-16(24)15(20-23(17(21)25)12-4-2-11(18)3-5-12)14-6-8-19-22(14)13-7-9-28(26,27)10-13/h2-6,8,13H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIHDBAVLGSZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)Cl)C3=CC=NN3C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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